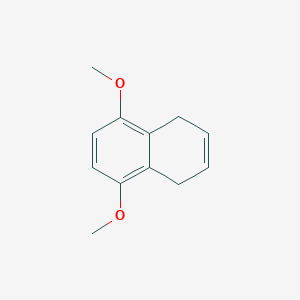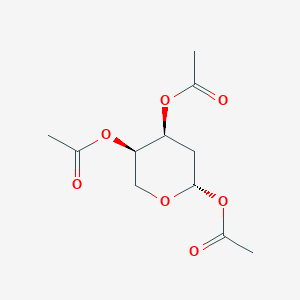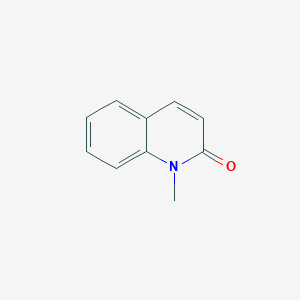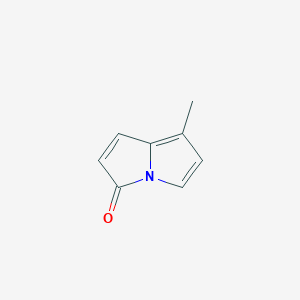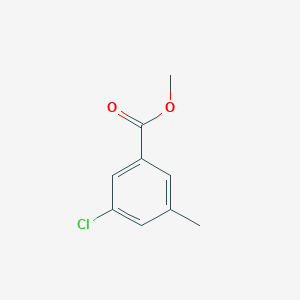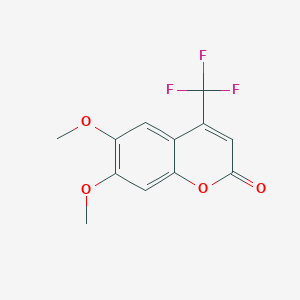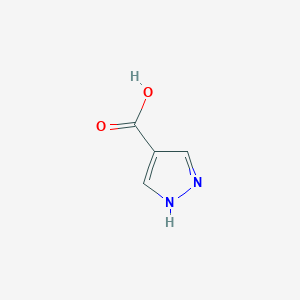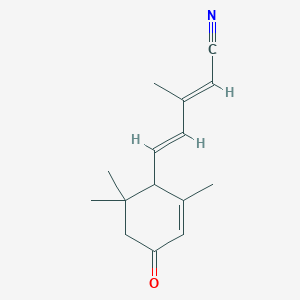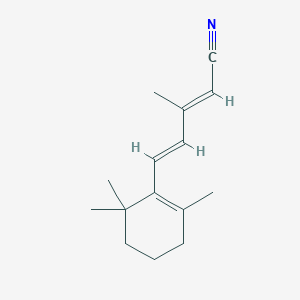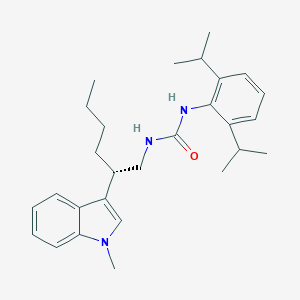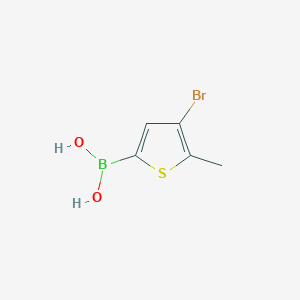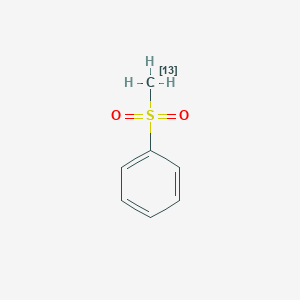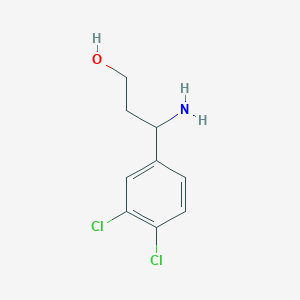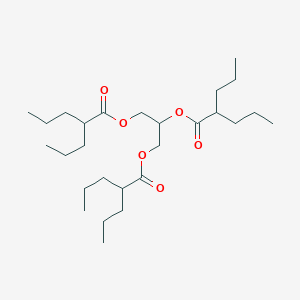
Glyceryl trivalproate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glyceryl trivalproate is a chemical compound that has been extensively researched due to its potential therapeutic applications. It is a derivative of valproic acid, which is a well-known anticonvulsant and mood stabilizer. Glyceryl trivalproate has been shown to have similar properties to valproic acid, but with improved bioavailability and fewer side effects. In
Applications De Recherche Scientifique
Glyceryl trivalproate has been studied for its potential therapeutic applications in a variety of conditions, including epilepsy, bipolar disorder, and Alzheimer's disease. It has been shown to have anticonvulsant, mood stabilizing, and neuroprotective properties.
Mécanisme D'action
The mechanism of action of glyceryl trivalproate is not fully understood, but it is believed to be similar to that of valproic acid. It is thought to work by increasing the levels of gamma-aminobutyric acid (GABA) in the brain, which is an inhibitory neurotransmitter that helps to regulate neuronal activity. It may also have other effects on neurotransmitter systems, such as the glutamate system.
Effets Biochimiques Et Physiologiques
Glyceryl trivalproate has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which can help to reduce neuronal excitability and prevent seizures. It has also been shown to have anti-inflammatory and antioxidant properties, which may help to protect neurons from damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using glyceryl trivalproate in lab experiments is its improved bioavailability compared to valproic acid. It is also less likely to cause side effects, which can be a limiting factor in some experiments. However, its high viscosity can make it difficult to work with, and it may not be suitable for some types of experiments.
Orientations Futures
There are several areas of future research that could be explored with glyceryl trivalproate. One area is its potential use in the treatment of Alzheimer's disease, as it has been shown to have neuroprotective properties. Another area is its potential use in combination with other drugs for the treatment of epilepsy and bipolar disorder. Additionally, more research could be done to fully understand its mechanism of action and to identify other potential therapeutic applications.
Méthodes De Synthèse
The synthesis of glyceryl trivalproate involves the reaction of glycerol with valproic acid. The reaction is typically carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid. The resulting product is a viscous liquid that is soluble in water and other polar solvents.
Propriétés
Numéro CAS |
146356-76-5 |
|---|---|
Nom du produit |
Glyceryl trivalproate |
Formule moléculaire |
C27H50O6 |
Poids moléculaire |
470.7 g/mol |
Nom IUPAC |
2,3-bis(2-propylpentanoyloxy)propyl 2-propylpentanoate |
InChI |
InChI=1S/C27H50O6/c1-7-13-21(14-8-2)25(28)31-19-24(33-27(30)23(17-11-5)18-12-6)20-32-26(29)22(15-9-3)16-10-4/h21-24H,7-20H2,1-6H3 |
Clé InChI |
GNEIIXKXKQGWGU-UHFFFAOYSA-N |
SMILES |
CCCC(CCC)C(=O)OCC(COC(=O)C(CCC)CCC)OC(=O)C(CCC)CCC |
SMILES canonique |
CCCC(CCC)C(=O)OCC(COC(=O)C(CCC)CCC)OC(=O)C(CCC)CCC |
Autres numéros CAS |
146356-76-5 |
Synonymes |
glyceryl trivalproate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



